
2-Chloro-5-isopropylbenzonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-5-isopropylbenzonitrile is an organic compound with the molecular formula C10H10ClN It is a derivative of benzonitrile, where the benzene ring is substituted with a chlorine atom at the second position and an isopropyl group at the fifth position
準備方法
Synthetic Routes and Reaction Conditions
2-Chloro-5-isopropylbenzonitrile can be synthesized through several methods. One common approach involves the ammoxidation of 2-chloro-5-isopropyltoluene. This process typically uses a catalyst such as V2O5/Al2O3 in a fixed bed reactor at atmospheric pressure . The reaction conditions include a temperature range of 350-450°C and the presence of ammonia and air as reactants.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale ammoxidation processes. The use of efficient catalysts and optimized reaction conditions ensures high yields and selectivity for the desired product. The process is designed to be cost-effective and environmentally friendly, minimizing the production of by-products and waste.
化学反応の分析
Types of Reactions
2-Chloro-5-isopropylbenzonitrile undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The isopropyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
Substitution: Reagents like sodium amide (NaNH2) or thiourea in polar solvents.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Major Products Formed
Substitution: 2-Amino-5-isopropylbenzonitrile or 2-Thio-5-isopropylbenzonitrile.
Reduction: 2-Chloro-5-isopropylbenzylamine.
Oxidation: 2-Chloro-5-isopropylbenzoic acid.
科学的研究の応用
2-Chloro-5-isopropylbenzonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in the development of new therapeutic agents.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism of action of 2-Chloro-5-isopropylbenzonitrile involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or disrupt cellular processes by binding to specific receptors or proteins. The exact pathways and targets depend on the specific application and the context in which the compound is used.
類似化合物との比較
Similar Compounds
2-Chlorobenzonitrile: Similar structure but lacks the isopropyl group.
2-Chloro-4-isopropylbenzonitrile: Similar structure with the isopropyl group at the fourth position.
2-Bromo-5-isopropylbenzonitrile: Similar structure with a bromine atom instead of chlorine.
Uniqueness
2-Chloro-5-isopropylbenzonitrile is unique due to the specific positioning of the chlorine and isopropyl groups on the benzene ring. This unique structure imparts distinct chemical and physical properties, making it suitable for specific applications that other similar compounds may not fulfill.
特性
分子式 |
C10H10ClN |
|---|---|
分子量 |
179.64 g/mol |
IUPAC名 |
2-chloro-5-propan-2-ylbenzonitrile |
InChI |
InChI=1S/C10H10ClN/c1-7(2)8-3-4-10(11)9(5-8)6-12/h3-5,7H,1-2H3 |
InChIキー |
VKNCZSTWAOUILC-UHFFFAOYSA-N |
正規SMILES |
CC(C)C1=CC(=C(C=C1)Cl)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


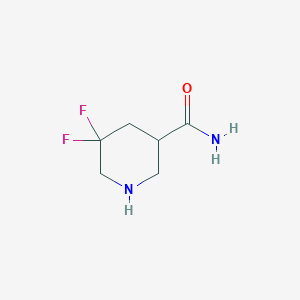
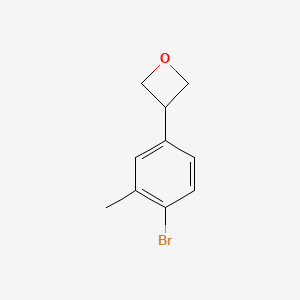
![6-Bromo-8-fluoro-2-(tetrahydro-2H-pyran-4-yl)imidazo[1,2-a]pyridin-7-ol](/img/structure/B15228207.png)
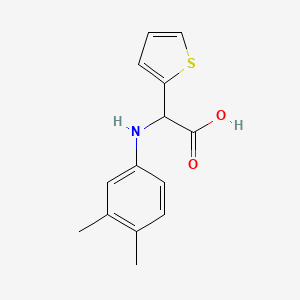
![1-(2,3-Dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol](/img/structure/B15228233.png)
![1-(3-Amino-5,6-dimethylthieno[2,3-b]pyridin-2-yl)ethanone](/img/structure/B15228238.png)
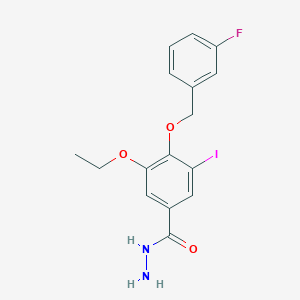
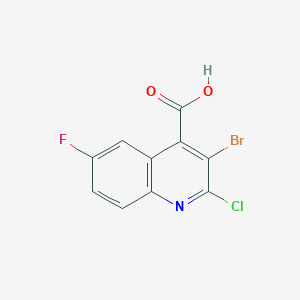
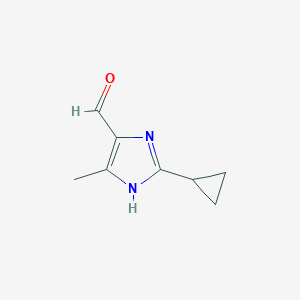

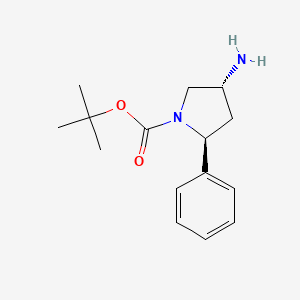

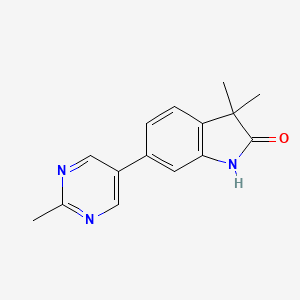
![1-(2,5-Dimethoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol](/img/structure/B15228295.png)
